molecular formula C25H20FN3O3S2 B2407613 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 922039-28-9

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2407613
CAS RN: 922039-28-9
M. Wt: 493.57
InChI Key: UCIXCLFWTDQMDT-UHFFFAOYSA-N
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Description

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C25H20FN3O3S2 and its molecular weight is 493.57. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in PI3K/mTOR Inhibition

One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. The research aimed to improve metabolic stability by investigating various 6,5-heterocycles as alternatives to the benzothiazole ring. This study is significant for understanding the compound's pharmacological potential and optimizing its properties for better therapeutic outcomes (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another investigation focused on the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, including ligand-protein interactions and photovoltaic efficiency modeling. This research highlights the compound's potential applications in dye-sensitized solar cells (DSSCs) due to its good light harvesting efficiency (LHE) and free energy of electron injection. The study also delved into its non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1), indicating its relevance in developing new photovoltaic materials and understanding biological interactions (Mary et al., 2020).

Antimalarial and COVID-19 Drug Potential

The reactivity of N-(phenylsulfonyl)acetamide derivatives was explored for their antimalarial activity and potential use as COVID-19 drugs through computational calculations and molecular docking studies. This research underscores the therapeutic versatility of the compound and its derivatives, emphasizing their potential in treating infectious diseases (Fahim & Ismael, 2021).

Antimicrobial and Anticonvulsant Activities

Further studies have synthesized derivatives of the compound to evaluate their antimicrobial and anticonvulsant activities. These investigations shed light on the compound's broad spectrum of biological activities, offering insights into its potential for developing new therapeutic agents with antimicrobial and anticonvulsant properties (Anuse et al., 2019).

Analgesic Properties

The compound's derivatives have also been assessed for their analgesic activity, with some showing promising results comparable to established analgesic drugs. This highlights the compound's potential in pain management and the development of new analgesic agents (Fouchard et al., 2001).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S2/c1-34(31,32)19-10-11-21-23(13-19)33-25(27-21)28-24(30)12-17-15-29(22-5-3-2-4-20(17)22)14-16-6-8-18(26)9-7-16/h2-11,13,15H,12,14H2,1H3,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIXCLFWTDQMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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